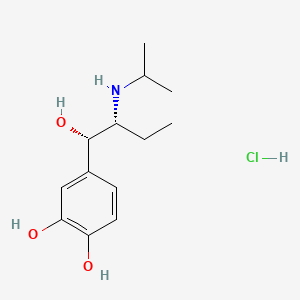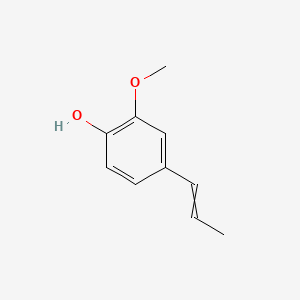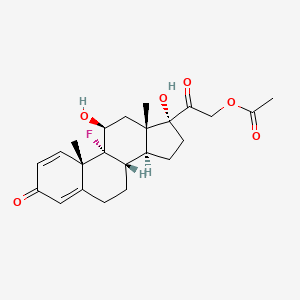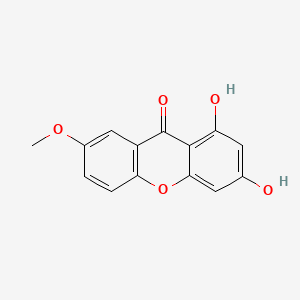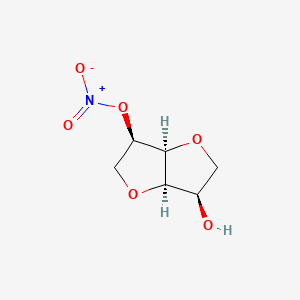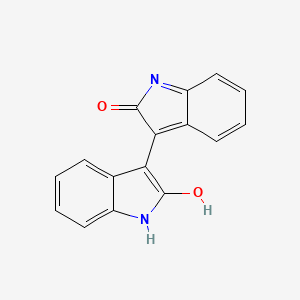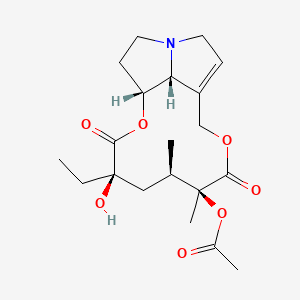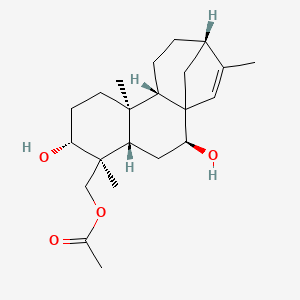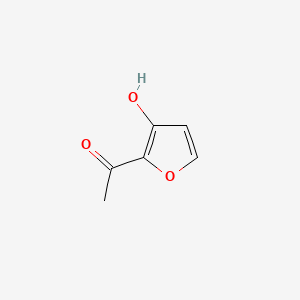
Brilliantblau
Übersicht
Beschreibung
Brilliant Blue FCF, also known as FD&C Blue No. 1 or E133, is a synthetic organic compound primarily used as a blue colorant for processed foods, medications, dietary supplements, and cosmetics . It is a triarylmethane dye and occurs as a dark purple to bronze powder or granules . It can be used in cosmetics, ingested drugs, and various food products .
Synthesis Analysis
Brilliant Blue FCF is a synthetic dye produced by the condensation of 2-formylbenzenesulfonic acid and the appropriate aniline followed by oxidation . It can be combined with tartrazine (E102) to produce various shades of green . It is usually a disodium salt .Molecular Structure Analysis
The molecular formula of Brilliant Blue FCF is C37H34N2Na2O9S3 . It has a molar mass of 792.84 g/mol .Chemical Reactions Analysis
Brilliant Blue FCF can undergo electrochemical degradation . It can also be degraded through photolysis, irradiation in the presence of H2O2 (H2O2/UV), and the photo-Fenton reaction (Fe2+/H2O2/UV) .Physical And Chemical Properties Analysis
Brilliant Blue FCF is soluble in water . It has a maximum absorption wavelength of 585 nm .Wissenschaftliche Forschungsanwendungen
Umweltwissenschaft und Umweltforschungs- und Verschmutzungsforschung
Brilliantblau FCF Farbstoff wird in der Umweltwissenschaft und Umweltforschungs- und Verschmutzungsforschung verwendet. Es wird in Studien zur Adsorption von Farbstoffen unter Verwendung von magnetisch aktiviertem Kohlenstoff verwendet, der aus Sapelli-Holzsägemehl gewonnen wird . Der Farbstoff wird verwendet, um die Wirksamkeit des Adsorptionsmaterials bei der Entfernung von Schadstoffen aus einem wässrigen Medium zu testen .
Lebensmittelindustrie
This compound FCF wird in der Lebensmittelindustrie weit verbreitet verwendet. Es ist ein Triarylmethanfarbstoff, der in der EU als Lebensmittelzusatzstoff zugelassen ist . Es wird in verschiedenen Lebensmitteln verwendet, um ihnen eine blaue Farbe zu verleihen .
Textilindustrie
This compound FCF wird oft in der Textilindustrie verwendet . Es wird als Farbstoff bei der Herstellung von Textilien verwendet und verleiht Stoffen eine leuchtende blaue Farbe .
Kosmetikindustrie
In der Kosmetikindustrie wird this compound FCF als Farbstoff verwendet . Es wird in verschiedenen Kosmetikprodukten verwendet, darunter Seifen, Shampoos und Make-up .
Detektion der Wasserinfiltration im Boden
This compound FCF wird in Forschungsanwendungen verwendet, um die Wasserinfiltration im Boden zu erkennen . Der Farbstoff wird verwendet, um die Bewegung von Wasser durch den Boden zu verfolgen, was Forschern hilft, die Dynamik des Bodenwassers zu verstehen .
Mikrobielle Fluoreszenzfärbung
In der Mikrobiologie wird this compound FCF für die mikrobielle Fluoreszenzfärbung verwendet . Der Farbstoff wird verwendet, um Zellen zu färben, wodurch sie unter einem Mikroskop leichter zu erkennen sind .
Blutzellfärbung
This compound FCF wird auch für die Blutzellfärbung verwendet . Der Farbstoff wird verwendet, um Zellen in einer Blutprobe hervorzuheben, was die Identifizierung und Untersuchung von Blutzellen erleichtert .
Abwasserbehandlung
This compound FCF wird in Studien zur Abwasserbehandlung verwendet . Der Farbstoff wird verwendet, um die Wirksamkeit verschiedener Abwasserbehandlungsmethoden zu testen .
Wirkmechanismus
Target of Action
Brilliant Blue, also known as Alphazurine, primarily targets the Internal Limiting Membrane (ILM) of the eye . The ILM is a thin and translucent structure that demarcates the transition from the retina to the vitreous body of the eye . It acts as a scaffold on which excessive tissue can grow, resulting in visual distortion when projected onto the neighboring retina .
Mode of Action
Brilliant Blue interacts with its target, the ILM, by staining it a vibrant blue color . This staining facilitates the identification of the ILM during ophthalmic procedures, particularly those requiring high levels of visual accuracy . Brilliant Blue aids in ophthalmologic surgery by making it easier to identify the ILM for surgical removal .
Biochemical Pathways
It’s known that brilliant blue has a high affinity for proteins , which could suggest a modulatory role on the mechanism of renal cell repair after epithelial cell injury .
Pharmacokinetics
It’s known that brilliant blue is used in an ophthalmic solution for staining the ilm during ophthalmic procedures .
Result of Action
The primary result of Brilliant Blue’s action is the enhanced visibility of the ILM during ophthalmic procedures . This increased visibility facilitates the surgical removal of the ILM, thereby aiding in the treatment of conditions that cause visual loss and/or distortion .
Action Environment
The action of Brilliant Blue is influenced by the environment in which it is used. For instance, the dye’s ionization constants and the distribution of its ionic-molecular forms can be affected by the solvent’s dielectric permittivity . This suggests that the efficacy and stability of Brilliant Blue could be influenced by environmental factors such as the solvent used and the pH of the solution .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Brilliant Blue interacts with various enzymes and proteins. For instance, it has been used in the Bradford protein assay, a spectroscopic analytical procedure used to measure the concentration of protein in a solution . The Bradford assay is based on an absorbance shift of the dye Brilliant Blue G-250 . The dye forms a strong, noncovalent complex with the protein’s carboxyl group by van der Waals force and amino group through electrostatic interactions .
Cellular Effects
Brilliant Blue has shown to have effects on various types of cells. For example, Brilliant Blue FCF hinders the purinergic receptors, limiting cell proliferation that may lead to intimal hyperplasia . In another study, Brilliant Blue G was found to improve cognition in an animal model of Alzheimer’s disease and inhibit amyloid-β-induced loss of filopodia and dendrite spines in hippocampal neurons .
Molecular Mechanism
Brilliant Blue exerts its effects at the molecular level through various mechanisms. It is known to bind to proteins, forming a strong, noncovalent complex . This binding interaction can cause a shift from 465 nm to 595 nm, which is why the absorbance readings are taken at 595 nm .
Temporal Effects in Laboratory Settings
The effects of Brilliant Blue can change over time in laboratory settings. For instance, Brilliant Blue FCF was given in the diets of mice at levels of 0% (control), 0.08, 0.24, and 0.72% from 5 weeks of age in the F0 generation and continuing to 11 weeks of age in the F1 generation . The dose levels of Brilliant Blue FCF used in the study produced a few significant effects on neurobehavioral parameters in multiple generations in mice .
Dosage Effects in Animal Models
The effects of Brilliant Blue can vary with different dosages in animal models. In a study, Brilliant Blue FCF was given in the diets of mice at levels of 0% (control), 0.08, 0.24, and 0.72% . The dose levels of Brilliant Blue FCF used in the study produced a few significant effects on neurobehavioral parameters in multiple generations in mice .
Transport and Distribution
It is known that Brilliant Blue is soluble in water and glycerol , suggesting that it could be transported and distributed within cells and tissues via these solvents.
Subcellular Localization
Given its use in staining proteins in analytical biochemistry , it can be inferred that Brilliant Blue may localize to areas where proteins are abundant.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Brilliant Blue involves the reaction of two compounds: 2-naphthol and 4,4'-bis(dimethylamino)benzophenone.", "Starting Materials": [ "2-naphthol", "4,4'-bis(dimethylamino)benzophenone" ], "Reaction": [ "The first step involves the reaction of 2-naphthol with phosphorus oxychloride to form 2-naphthyl chloroformate.", "2-naphthyl chloroformate is then reacted with 4,4'-bis(dimethylamino)benzophenone in the presence of triethylamine to form Brilliant Blue.", "The reaction mixture is then purified through column chromatography to obtain the final product." ] } | |
CAS-Nummer |
68921-42-6 |
Molekularformel |
C37H36AlN2O9S3 |
Molekulargewicht |
775.9 g/mol |
IUPAC-Name |
3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H36N2O9S3.Al/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48); |
InChI-Schlüssel |
IABOFWNBSBFGGI-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O |
Kanonische SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O.[Al] |
Aussehen |
Solid powder |
Color/Form |
Reddish-violet powder or granules with a metallic luster Dark-purple to bronze powder with metallic luste |
melting_point |
283 °C (decomposes) |
Andere CAS-Nummern |
3844-45-9 68921-42-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
15792-67-3 |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
In water, 30 mg/mL (3.0X10+4 mg/L) In ethanol, 3 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL Practically insoluble in vegetable oils; pale amber solution in concentrated sulfuric acid, changing to yellow then greenish blue on dilution Soluble in ethe |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
acid blue 9 blue 4 blue no. 1 brilliant blue brilliant blue Al (3:1) salt brilliant blue diammonium salt brilliant blue dipotassium salt brilliant blue FCF brilliant blue FCF, diammonium salt brilliant blue potassium, sodium salt brilliant blue, aluminium salt brilliant blue, disodium salt C.I. 42090 caries check blue CI 42090 D and C blue no.4 DC blue no. 4 erioglaucine F D and C blue #1 FD and C blue No.1 food blue 2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Brilliant Blue G acts as a selective antagonist of P2X7 receptors. [, , , , ] This means it binds to the receptor, preventing its activation by its natural ligand, adenosine triphosphate (ATP). [, , ] Blocking P2X7 receptors can inhibit the release of inflammatory mediators like cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) from microglia, potentially offering neuroprotective effects. [, ]
A: Brilliant Blue G can inhibit voltage-gated sodium channels in a use-dependent manner, primarily by slowing the recovery from inactivation following depolarization. [] This effect is attributed to its strong binding to slow-inactivated channels. [] While this property might contribute to its neuroprotective effects, further investigation is needed to understand its implications.
A: While both are structurally similar triarylmethane dyes, Brilliant Blue FCF shows minimal effects on voltage-gated sodium channels at concentrations where Brilliant Blue G exhibits significant inhibition. [] This highlights the importance of specific structural features for biological activity.
A: Brilliant Blue FCF (also known as Food Blue 2) has the molecular formula C37H34N2Na2O9S3 and a molecular weight of 792.86 g/mol. []
A: The triarylmethane structure of Brilliant Blue FCF gives rise to its characteristic blue color and absorption spectrum. [] Its UV-Vis absorbance maximum decreases, and a blue-shift occurs during UV-induced photodegradation. [] This property makes it suitable as a UV exposure sensor. []
A: Yes, Brilliant Blue FCF has proven suitable as a tracer, especially on natural targets like leaves. [, ] Its stability and limited absorption by plant tissues allow for qualitative and quantitative assessments of spray distribution. []
A: Research shows that Brilliant Blue FCF remains stable in aqueous solutions, even after drying in darkness or exposure to sunlight. [] This stability makes it a reliable tracer for evaluating spray deposits under various conditions.
A: TiO2 acts as a photocatalyst, accelerating the degradation of Brilliant Blue FCF upon exposure to UV radiation. [, ] This interaction forms the basis of paper-based UV exposure sensors. []
A: LC/MS analysis revealed two main degradation processes: N-methylene attack, leading to the loss of ethyl or MBSA groups, and aryl-oxidative elimination, evidenced by the formation of 3-((ethylamino)methyl)benzenesulfonic acid. []
A: Studies show that Brilliant Blue FCF can be degraded in soils and river sediments, with microorganisms playing a significant role in its breakdown. [] Temperature influences the degradation rate, with higher temperatures accelerating the process. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



